DMSO Solubility: Bis-PEG9-acid (10 mM) vs. Bis-PEG4-acid (~300 mg/mL) — A 100-Fold Practical Gap
Bis-PEG9-acid exhibits a DMSO solubility of 10 mM, substantially lower than Bis-PEG4-acid, which reaches 300 mg/mL (approximately 1019 mM) in DMSO . This ~100-fold difference is driven by the longer PEG chain, which increases molecular weight (514.56 vs. 294.3 g/mol) and hydrogen-bonding capacity, reducing solubility in aprotic solvents [1]. For cell-based degradation assays requiring high-concentration stock solutions, this solubility ceiling directly constrains the achievable PROTAC dosing range unless alternative co-solvent systems are employed.
| Evidence Dimension | DMSO solubility at room temperature |
|---|---|
| Target Compound Data | 10 mM (Bis-PEG9-acid) |
| Comparator Or Baseline | ~1019 mM (300 mg/mL) for Bis-PEG4-acid; 10 mM for Bis-PEG8-acid |
| Quantified Difference | ~100-fold lower than Bis-PEG4-acid; comparable to Bis-PEG8-acid |
| Conditions | Vendor-reported solubility in anhydrous DMSO; Bis-PEG4-acid: TargetMol datasheet; Bis-PEG9-acid: MedChemExpress/BOC Sciences datasheets |
Why This Matters
Procurement teams must anticipate that Bis-PEG9-acid cannot achieve the high-concentration DMSO stock solutions possible with shorter PEG homologs, impacting assay design and requiring co-solvent optimization for PROTAC synthesis workflows.
- [1] GLPBIO. Bis-PEG8-acid vs Bis-PEG9-acid molecular weight data. Accessed 2026. View Source
